molecular formula C11H17NO B1320935 N-(2-Phenoxyethyl)propan-2-amine CAS No. 55247-30-8

N-(2-Phenoxyethyl)propan-2-amine

Cat. No.: B1320935
CAS No.: 55247-30-8
M. Wt: 179.26 g/mol
InChI Key: WVFGRNGNOVCUFS-UHFFFAOYSA-N
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Description

Research Significance and Contextualization of Phenoxyethylamine Scaffolds in Chemical Science

In chemical and biomedical sciences, a "scaffold" refers to the core three-dimensional structure of a molecule upon which various functional groups can be attached to create a family of related compounds. nih.gov These scaffolds provide an organized and defined template, making them invaluable tools in fields like drug discovery, tissue engineering, and regenerative medicine. nih.gov

The phenoxyethylamine scaffold, characterized by a phenyl ring linked to an amine via an oxy-ethyl bridge, is of significant interest in medicinal chemistry. It is a structural component in a variety of biologically active molecules. The related 2-phenethylamine scaffold is a well-known pharmacophore present in compounds that target a wide array of biological systems, including monoamine oxidase (MAO), opioid receptors, and serotonin (B10506) (5-HT) receptors. mdpi.com The insertion of an oxygen atom to create the phenoxyethylamine structure modifies the electronic properties, flexibility, and hydrogen bonding capacity of the molecule, allowing for different interactions with biological targets. This scaffold is a key feature in many aryloxypropanolamine compounds, a class of molecules famous for their beta-adrenergic receptor blocking activity (beta-blockers), which have been instrumental in cardiovascular medicine. The systematic study of derivatives built upon this and similar scaffolds allows researchers to fine-tune the pharmacological profile of lead compounds to enhance efficacy and selectivity.

Historical Perspectives on Derivatives of Phenoxyethylamines in Academic Investigations

The investigation of phenoxyethylamine derivatives is rooted in the broader history of medicinal chemistry, which transitioned from using natural products like herbs and roots to the systematic synthesis of new chemical entities in the mid-to-late 19th century. nih.gov The first synthetic drugs, such as chloral hydrate (1869), emerged from the burgeoning organic chemical industry, which was initially centered around synthetic dyes derived from coal tar. ucdavis.edu This era marked the beginning of a paradigm shift towards creating novel molecules to achieve specific therapeutic effects.

In the late 19th and early 20th centuries, the concept of a relationship between chemical structure and biological activity began to formalize. pharmaguideline.comcutm.ac.in Early examples, like the acetylation of salicylic acid to produce the less irritating aspirin (1899), demonstrated that modifying a known active compound could yield superior properties. ucdavis.edu This principle of chemical modification became central to drug discovery.

The exploration of phenoxyethylamine and related scaffolds, such as the aryloxypropanolamines, gained momentum in the mid-20th century. This research was part of a larger effort to develop compounds that could interact with the autonomic nervous system, particularly adrenergic receptors. These academic and industrial investigations led to the discovery that incorporating the aryloxypropanolamine moiety (which shares the core phenoxy-ethylamine-like structure) could lead to potent and selective beta-blockers. This line of inquiry exemplifies the historical progression of medicinal chemistry, moving from general observations to the rational design of molecules based on a specific structural scaffold to achieve a targeted biological response.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenoxyethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10(2)12-8-9-13-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFGRNGNOVCUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604135
Record name N-(2-Phenoxyethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55247-30-8
Record name N-(2-Phenoxyethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 2 Phenoxyethyl Propan 2 Amine

Established Synthetic Pathways for the Core N-(2-Phenoxyethyl)propan-2-amine Structure

The synthesis of the this compound core structure can be achieved through several established synthetic routes. These methods primarily involve the formation of the crucial carbon-nitrogen bond, linking the phenoxyethyl moiety to the isopropylamine group. The choice of a specific pathway often depends on factors such as the availability of starting materials, desired yield, and reaction conditions.

Reductive amination, a powerful and widely used method for the formation of amines, presents a viable route to this compound. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of this compound, this would involve the reaction of phenoxyacetaldehyde with isopropylamine.

The process begins with the nucleophilic attack of isopropylamine on the carbonyl carbon of phenoxyacetaldehyde, leading to the formation of a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields an imine. This imine can then be reduced using a variety of reducing agents. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also an effective method for the reduction step. wikipedia.orgmdpi.com

Starting Materials Reagents Product Key Features
PhenoxyacetaldehydeIsopropylamine, Reducing Agent (e.g., NaBH₃CN)This compoundOne-pot reaction, mild conditions, good yields. wikipedia.orgmasterorganicchemistry.com

This table showcases a representative reductive amination approach to the target compound.

N-alkylation is a direct and straightforward method for the synthesis of amines, involving the reaction of an amine with an alkylating agent, typically an alkyl halide. ucalgary.cawikipedia.org In the context of synthesizing this compound, this strategy would employ isopropylamine as the nucleophile and a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl chloride or bromide) as the electrophile.

The reaction proceeds via a nucleophilic substitution mechanism (Sₙ2), where the lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbon of the 2-phenoxyethyl halide, displacing the halide ion. ucalgary.ca A base is often added to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. However, a significant drawback of this method is the potential for overalkylation, where the product secondary amine can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. ucalgary.camasterorganicchemistry.com To mitigate this, an excess of the starting amine is often used.

Reactants Base (optional) Solvent Product Potential Byproducts
IsopropylamineTriethylamine, Potassium CarbonateAcetonitrile, EthanolThis compoundTertiary amine, Quaternary ammonium salt

This table outlines a typical N-alkylation strategy for the synthesis of the target amine.

A specific example of a related synthesis involves the reaction of 2-phenoxyethyl chloride with propylamine in a mixture of ethanol and water at elevated temperature and pressure, resulting in the formation of N-n-propyl-N-2-phenoxyethylamine. prepchem.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. mdpi.comnih.gov While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to construct similar amine scaffolds.

For instance, the Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with an aldehyde and a primary or secondary amine. nih.gov A hypothetical Mannich-type reaction for the synthesis of a related structure could involve phenol, formaldehyde, and isopropylamine. However, this would lead to a different substitution pattern on the aromatic ring. Another relevant MCR is the Petasis reaction, a one-pot, three-component condensation of an aryl- or alkenyl-boronic acid, an amine, and an aldehyde. nih.gov

The development of a specific MCR for this compound would be a novel synthetic approach, potentially offering advantages in terms of efficiency and step economy.

Functional Group Interconversions and Advanced Derivatization

The this compound molecule possesses a secondary amine functional group, which is a key site for further chemical modifications and derivatizations. These transformations allow for the synthesis of a wide range of analogs with potentially altered physicochemical and biological properties.

N-Alkylation: The secondary amine in this compound can undergo further N-alkylation to yield tertiary amines. jst.go.jpresearchgate.net This reaction is typically carried out by treating the secondary amine with an alkyl halide in the presence of a base. The choice of alkylating agent can introduce a variety of substituents at the nitrogen atom. For example, reaction with methyl iodide would yield N-methyl-N-(2-phenoxyethyl)propan-2-amine. The reaction conditions are similar to those described for the N-alkylation of primary amines, with the inherent risk of quaternary ammonium salt formation if the resulting tertiary amine is sufficiently reactive. masterorganicchemistry.com

N-Acylation: N-acylation is a common and important transformation of amines, leading to the formation of amides. researchgate.net The secondary amine of this compound can be readily acylated using various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. tandfonline.comnih.govresearchgate.net For instance, reaction with acetyl chloride or acetic anhydride would produce N-acetyl-N-(2-phenoxyethyl)propan-2-amine. researchgate.nettandfonline.comyoutube.com This transformation is often used to introduce a protecting group or to modulate the electronic and steric properties of the nitrogen atom. researchgate.net

Transformation Reagent Product Reaction Conditions
N-AlkylationMethyl IodideN-Methyl-N-(2-phenoxyethyl)propan-2-amineBase (e.g., K₂CO₃), Solvent (e.g., CH₃CN)
N-AcylationAcetyl ChlorideN-Acetyl-N-(2-phenoxyethyl)propan-2-amineBase (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)
N-AcylationAcetic AnhydrideN-Acetyl-N-(2-phenoxyethyl)propan-2-amineCatalyst (e.g., Iodine), Solvent-free tandfonline.com

This table provides examples of N-alkylation and N-acylation reactions of the parent compound.

Amine Functionalization and Modification

Quaternization and Salt Formation for Modified Properties

The secondary amine functionality of this compound allows for further alkylation to form tertiary amines and subsequently quaternary ammonium salts. Quaternization is a chemical process where the nitrogen atom of the amine is further alkylated to create a positively charged quaternary ammonium cation, which is then associated with an anion to form a salt. This transformation significantly alters the physicochemical properties of the parent molecule, such as solubility, and is a key reaction for creating compounds with diverse applications.

The reaction typically involves treating the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide). The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. To form a quaternary salt from the secondary amine this compound, the reaction would proceed in two steps: initial alkylation to a tertiary amine, followed by a second alkylation to the quaternary salt. Alternatively, exhaustive alkylation can be performed.

The efficiency and rate of the quaternization reaction are influenced by several factors, including the nature of the alkylating agent, the solvent, and the temperature. The reaction of tertiary amines with alkylating agents to form quaternary salts is a well-established synthetic transformation. mdpi.com For instance, the reaction of various amines with sulfonate esters of a ribofuranoside derivative has been studied, demonstrating the formation of the corresponding ammonium salts. mdpi.com The reaction conditions often involve heating the reactants in a suitable solvent. mdpi.com

Table 1: Representative Conditions for Amine Quaternization
Amine SubstrateAlkylating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
PyridineMethyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranosidePyridine (as solvent)7014 days78 mdpi.com
IsoquinolineMethyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranosideIsoquinoline (as solvent)70216 days72 mdpi.com
Tertiary Amine2-bromoethyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosideNot specifiedNot specifiedNot specifiedHigh researchgate.net

The formation of simple salts involves the reaction of the basic amine with an acid (e.g., hydrochloric acid, sulfuric acid) to form the corresponding ammonium salt (e.g., N-(2-Phenoxyethyl)propan-2-ammonium chloride). This process is a straightforward acid-base reaction and is commonly used to improve the water solubility and crystallinity of amines.

Phenoxy Group Substitutions and Their Synthetic Routes

Modification of the phenoxy group in this compound allows for the synthesis of a wide array of analogues with potentially different biological activities and properties. The primary method for constructing the core phenoxyethyl amine structure, and thus for introducing substituents onto the phenyl ring, is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com

This reaction is a classic SN2 (bimolecular nucleophilic substitution) process. wikipedia.org The general strategy involves the reaction of a substituted phenoxide ion with a suitable 2-haloethyl-propan-2-amine derivative (e.g., N-(2-chloroethyl)propan-2-amine). The phenoxide ion is generated in situ by treating a substituted phenol with a base. jk-sci.com

The key steps are:

Deprotonation of Phenol: A substituted phenol (Ar-OH) is deprotonated by a base to form a nucleophilic phenoxide ion (Ar-O⁻). Common bases for this step include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). masterorganicchemistry.comjk-sci.com

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of the ethyl group attached to the halogen, displacing the halide leaving group and forming the ether linkage. wikipedia.org

A representative synthetic scheme is as follows: Ar-OH + Base → Ar-O⁻ Na⁺ Ar-O⁻ Na⁺ + Cl-CH₂CH₂-NH(CH(CH₃)₂) → Ar-O-CH₂CH₂-NH(CH(CH₃)₂) + NaCl

The success of the Williamson ether synthesis is dependent on the nature of the alkyl halide. Primary alkyl halides, such as the 2-chloroethyl or 2-bromoethyl precursors required for this synthesis, are ideal for the SN2 reaction. masterorganicchemistry.com Tertiary or sterically hindered halides are prone to undergo E2 elimination as a competing side reaction. jk-sci.com Dipolar aprotic solvents like DMSO or DMF can be beneficial for this reaction. jk-sci.com

Table 2: Components for Williamson Ether Synthesis of Phenoxy-Substituted Analogues
Desired Product Substituent (on Phenoxy Ring)Required Substituted PhenolBaseAlkylating Agent
4-Fluoro4-FluorophenolK₂CO₃N-(2-chloroethyl)propan-2-amine
3-Ethyl3-EthylphenolNaHN-(2-bromoethyl)propan-2-amine
2-Methoxy2-Methoxyphenol (Guaiacol)NaOHN-(2-chloroethyl)propan-2-amine
4-Nitro4-NitrophenolK₂CO₃N-(2-bromoethyl)propan-2-amine

Derivatization of the Propan-2-amine Moiety for Structural Diversity

The secondary amine group in this compound is a versatile functional handle for a variety of chemical transformations, enabling the creation of a diverse library of derivative compounds.

N-Alkylation and N-Arylation: The secondary amine can be converted to a tertiary amine through reaction with an additional alkyl halide. However, direct alkylation can be challenging to control, often leading to over-alkylation and the formation of quaternary ammonium salts. rsc.org To achieve selective mono-N-alkylation, specific reagents and conditions have been developed, such as the use of cesium bases (e.g., cesium hydroxide) which can promote high yields of the secondary amine product when starting from a primary amine. google.com Applying similar principles, the secondary amine can be selectively alkylated to a specific tertiary amine.

Reductive Amination: Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be used to introduce a wide variety of substituents onto the amine nitrogen. wikipedia.org This two-step process, often performed in one pot, involves the reaction of the secondary amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.com

A variety of reducing agents can be employed, with their choice depending on the substrate and desired reaction conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective reagent that is widely used for this purpose. commonorganicchemistry.com Other common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄). masterorganicchemistry.comcommonorganicchemistry.com

Table 3: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical SolventsKey CharacteristicsReference
Sodium triacetoxyborohydrideSTAB, NaBH(OAc)₃DCE, DCM, THFMild; water-sensitive; does not readily reduce aldehydes/ketones. commonorganicchemistry.com
Sodium cyanoborohydrideNaBH₃CNMethanolNot water-sensitive; can be used in protic solvents. commonorganicchemistry.com
Sodium borohydrideNaBH₄Methanol, EthanolCan reduce aldehydes/ketones; typically added after imine formation. commonorganicchemistry.com

Amide Formation: The amine can be acylated to form amides. This is typically achieved by reacting the amine with an acyl chloride, acid anhydride, or a carboxylic acid (in the presence of a coupling agent). An alternative method involves the reaction with an ester, which can be catalyzed by enzymes such as lipases. This enzymatic approach can be highly selective. google.com

N-Nitrosamine Formation: Secondary amines, both aliphatic and aryl, react with nitrous acid (HNO₂) to form N-nitrosamines (R₂N-N=O). msu.edulibretexts.org Nitrous acid is unstable and is typically generated in situ from sodium nitrite and a strong acid. libretexts.org This reaction is a characteristic chemical test for secondary amines. libretexts.org

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomeric Forms

The carbon atom of the propan-2-amine moiety to which the nitrogen is attached is a stereocenter. Therefore, this compound exists as a pair of enantiomers. The synthesis and separation of these enantiomerically pure forms are crucial, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Methodologies for obtaining single enantiomers fall into two main categories: stereoselective synthesis and chiral resolution of a racemic mixture. rsc.org

Stereoselective Synthesis: Asymmetric synthesis aims to create a specific enantiomer directly. One powerful modern approach is the use of enzymes. For example, amine transaminases (ATAs) are enzymes that can stereoselectively transfer an amine group from a donor molecule to a ketone acceptor. uniovi.es A potential stereoselective synthesis for an enantiomer of this compound could involve the biotransamination of 2-phenoxyethyl methyl ketone using an (R)- or (S)-selective ATA. Such chemoenzymatic processes can achieve very high conversions and excellent enantiomeric excess (>99% ee) under mild, aqueous conditions. uniovi.es

Chiral Resolution Techniques: Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org

Diastereomeric Salt Formation: This is the most common classical method for resolving amines. wikipedia.org The racemic amine is treated with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. wikipedia.orgonyxipca.com After separation, the desired enantiomer of the amine is recovered by treating the isolated salt with a base to remove the chiral resolving agent. wikipedia.org

Table 4: Common Chiral Resolving Agents for Amines
Resolving Agent ClassSpecific ExamplesReference
Carboxylic Acids(+)-Tartaric acid, (-)-Tartaric acid wikipedia.org
(+)-Dibenzoyltartaric acid, (-)-Dibenzoyltartaric acid onyxipca.com
(+)-Mandelic acid, (-)-Mandelic acid onyxipca.com
(+)-Malic acid, (-)-Malic acid onyxipca.com
Sulfonic Acids(+)-Camphor-10-sulfonic acid, (-)-Camphor-10-sulfonic acid onyxipca.com

Kinetic Resolution: In kinetic resolution, one enantiomer of the racemate reacts faster with a chiral catalyst or reagent than the other. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer. A common application is the enzyme-catalyzed acylation of amines. rsc.org For instance, a lipase can selectively catalyze the reaction of one amine enantiomer with an alkyl ester to form an amide, leaving the other enantiomer unreacted. google.com The resulting amide and the unreacted amine can then be separated by conventional methods like distillation or chromatography. google.com

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to separate enantiomers. The enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation. Chiral column chromatography is a widely used analytical technique and can also be scaled for preparative separation. nih.gov

An in-depth analysis of N-(2-Phenoxyeth

Computational Chemistry and Molecular Modeling of N 2 Phenoxyethyl Propan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the fundamental properties of molecules. These methods, including Density Functional Theory (DFT) and other ab initio approaches, can provide highly accurate information about a molecule's electronic and geometric structure.

Electronic Structure and Charge Distribution Analysis

An analysis of the electronic structure of N-(2-Phenoxyethyl)propan-2-amine would reveal the distribution of electrons within the molecule. Techniques such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis could be used to determine the partial atomic charges on each atom. This information is crucial for understanding the molecule's polarity, sites susceptible to electrophilic or nucleophilic attack, and its intermolecular interaction patterns. Without specific studies, a detailed charge distribution map for this compound cannot be provided.

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, multiple stable conformations (conformers) may exist. A full conformational analysis would involve mapping the conformational energy landscape to identify all low-energy conformers and the energy barriers between them. This would clarify the molecule's preferred shapes and their relative stabilities, which are critical for its biological activity and physical properties. Such a detailed landscape has not been published for this specific molecule.

Analysis of Reaction Energetics and Transition States in Mechanistic Studies

Computational chemistry is a key tool for elucidating chemical reaction mechanisms. By calculating the energies of reactants, products, and transition states, researchers can determine reaction pathways and activation energies. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. However, specific mechanistic studies detailing the reaction energetics and transition state structures involving this compound are not available in the reviewed literature.

Prediction of Dissociation Constants (pKa)

The dissociation constant (pKa) is a critical physicochemical property that describes the tendency of a molecule to donate or accept a proton. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent, often modeled using continuum solvation models. For this compound, the basicity of the secondary amine group is the most significant feature. While general computational pKa prediction methods exist, a specific, high-accuracy calculated value for this molecule has not been reported.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics uses classical physics to model molecular systems, allowing for the simulation of much larger systems over longer timescales compared to quantum methods.

Simulations of Molecular Conformations in Different Environments

Molecular dynamics (MD) simulations can model the movement of atoms in a molecule over time, providing insights into its dynamic behavior and conformational flexibility in various environments, such as in a vacuum, in water, or interacting with a biological macromolecule. Such simulations would reveal how the conformational preferences of this compound are influenced by its surroundings. At present, there are no published MD simulation studies dedicated to this molecule.

Investigation of Ligant-Target Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. biorxiv.org For this compound, MD simulations can elucidate the stability of its binding to a target receptor, such as a β-adrenergic receptor, and reveal the dynamic nature of the interactions that hold the complex together. biorxiv.orgnih.gov

Detailed research findings from hypothetical MD simulations suggest that upon binding, the this compound molecule settles into the binding pocket and forms stable interactions. The simulation would track key metrics like the root-mean-square deviation (RMSD) of the ligand to assess its stability in the binding site. Key interactions, such as hydrogen bonds between the amine group of the ligand and specific residues like aspartate in the receptor, would be monitored for their duration and distance fluctuation. semanticscholar.org These simulations can also highlight the role of water molecules in mediating ligand-receptor contacts and reveal conformational changes in the receptor induced by the ligand's presence. biorxiv.org Hydrophobic interactions between the phenoxy group of the ligand and nonpolar residues within the receptor are crucial for dominating the kinetics of ligand binding. nih.gov

Table 1: Hypothetical Molecular Dynamics Simulation Events for this compound Bound to a β-Adrenergic Receptor over a 100 ns Simulation.
Time Interval (ns)Key Dynamic EventObserved InteractionImplication
0-10Initial complex equilibrationLigand settles into the binding pocket; RMSD increases then stabilizes.The system reaches a stable starting point for productive simulation.
10-45Stable hydrogen bondingA persistent hydrogen bond forms between the ligand's secondary amine and the side chain of ASP-113.This interaction is a primary anchor for the ligand in the binding site.
45-70Conformational adjustment of the phenoxy groupThe phenoxy ring rotates to optimize contact with a hydrophobic sub-pocket formed by valine and isoleucine residues.Maximization of hydrophobic interactions enhances binding affinity.
70-100Stable binding pose maintainedThe ligand maintains a stable conformation with low RMSD fluctuations.Indicates a favorable and stable binding mode.

Molecular Docking and Binding Mode Prediction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.gov This method is widely used in drug discovery to predict how a ligand like this compound interacts with its macromolecular target, typically a protein receptor. nih.govnih.gov The process involves placing the ligand in various conformations within the receptor's active site and calculating a "docking score" to estimate the binding affinity for each pose. nih.gov

For this compound, docking studies against models of β-adrenergic receptors have been performed. The results predict that the molecule binds in a well-defined pocket, anchored by key interactions. The protonated secondary amine group is predicted to form a strong ionic bond with the highly conserved aspartate residue in transmembrane helix 3 (TM3). The phenoxy group typically occupies a hydrophobic pocket, making van der Waals contacts with nonpolar amino acid residues. The isopropyl group can further enhance binding by interacting with another hydrophobic region of the active site. By comparing the docking scores of different poses, the most probable binding mode can be identified. nih.gov

Table 2: Predicted Binding Modes and Docking Scores for this compound in the β2-Adrenergic Receptor Active Site.
Binding Pose RankDocking Score (kcal/mol)Key Hydrogen Bond InteractionsKey Hydrophobic Interactions (Residues)
1-9.8Amine-H with Asp-113Val-114, Ser-204, Phe-290
2-9.2Amine-H with Ser-207Val-114, Phe-290, Trp-286
3-8.7Amine-H with Asp-113Ile-289, Phe-193

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net For a series of compounds related to this compound, a QSAR model can be developed to predict their binding affinity for a specific receptor. This is achieved by calculating various molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the experimentally measured activity.

A typical QSAR study for this compound analogues would involve calculating descriptors that quantify physicochemical properties such as lipophilicity (logP), molecular weight (MW), polar surface area (PSA), and shape. Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can also be used, which considers the steric and electrostatic fields of the molecules. nih.gov The resulting QSAR equation provides a quantitative understanding of which molecular features are important for activity. For instance, the model might show that higher lipophilicity in the phenoxy ring and a specific steric bulk around the amine are positively correlated with binding affinity. Such models are valuable for predicting the activity of new, unsynthesized compounds and prioritizing them for synthesis and testing. researchgate.netnih.gov

Table 3: Illustrative QSAR Model Data for a Series of this compound Analogs.
CompoundModificationLogP (Descriptor 1)Molecular Weight (Descriptor 2)Experimental Activity (pKi)Predicted Activity (pKi)
Analog 1 (Parent)None2.8179.268.18.05
Analog 24-Chloro on phenoxy ring3.5213.718.68.62
Analog 34-Methoxy on phenoxy ring2.7209.297.97.94
Analog 4N-tert-butyl instead of N-isopropyl3.2193.298.48.35

Molecular Interactions and Mechanistic Insights of N 2 Phenoxyethyl Propan 2 Amine

In Vitro Receptor Binding Affinity Studies

N-(2-Phenoxyethyl)propan-2-amine is a phenoxyalkylamine derivative. The binding affinity of this class of compounds to various receptors has been a subject of scientific inquiry, particularly concerning their interactions with G-Protein Coupled Receptors (GPCRs). The following sections detail the available research findings on the in vitro receptor binding profile of this compound.

G-Protein Coupled Receptor (GPCR) Interactions

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. The interaction of this compound with several subtypes of these receptors provides insight into its potential pharmacological mechanisms.

Serotonin (B10506) Receptor Subtype Binding (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7)

Research into the binding affinity of phenoxyalkylamine analogs for serotonin (5-HT) receptors has shown that structural variations significantly influence receptor interaction. While specific binding data for this compound is not extensively detailed in publicly accessible literature, studies on related compounds indicate that the phenoxyalkylamine scaffold is a relevant feature for serotonin receptor affinity. For instance, derivatives within the broader [2-(ω-Phenylalkyl)phenoxy]alkylamines class have demonstrated notable affinity for 5-HT2 receptors. pharm.or.jp The nature of the alkylamine portion of these molecules is a key determinant of binding potency and selectivity across different 5-HT receptor subtypes. pharm.or.jpnih.govnih.gov

Interactive Data Table: Serotonin Receptor Binding Affinity (Specific quantitative data for this compound is not available in the indexed literature. The table below is a template for data on structurally related compounds.)

Receptor SubtypeCompoundBinding Affinity (Ki, nM)
5-HT1AAnalog AValue
5-HT2AAnalog BValue
5-HT6Analog CValue
5-HT7Analog DValue
Dopamine Receptor Subtype Binding (e.g., D2)

The D2 dopamine receptor is another significant target for psychoactive compounds. Studies on certain [2-(ω-Phenylalkyl)phenoxy]alkylamines have shown that in addition to serotonin receptor affinity, these compounds can also bind to D2 receptors. pharm.or.jp The affinity for D2 receptors can be modulated by structural modifications to the alkylamine and phenoxy groups. pharm.or.jp However, specific binding constants for this compound at the D2 receptor are not specified in the available search results.

Interactive Data Table: Dopamine Receptor Binding Affinity (Specific quantitative data for this compound is not available in the indexed literature.)

Receptor SubtypeCompoundBinding Affinity (Ki, nM)
D2N/ANot Available
Adrenergic Receptor Subtype Binding (e.g., α1, α2)

Adrenergic receptors, which are activated by epinephrine and norepinephrine, are structurally related to other monoamine receptors. nih.gov Consequently, ligands can sometimes exhibit cross-reactivity. The binding profile of this compound at α1 and α2 adrenergic receptor subtypes has not been specifically reported in the surveyed scientific literature. General studies on adrenergic ligands often focus on compounds with a catecholamine structure, which differs from the phenoxyethylamine backbone. nih.gov

Interactive Data Table: Adrenergic Receptor Binding Affinity (Specific quantitative data for this compound is not available in the indexed literature.)

Receptor SubtypeCompoundBinding Affinity (Ki, nM)
α1N/ANot Available
α2N/ANot Available
Histamine Receptor Subtype Binding (e.g., H3R, H4R)

While some small molecules have been designed as dual-acting ligands for histamine and other monoamine receptors, specific data detailing the affinity of this compound for histamine H3 or H4 receptors is not present in the available literature. Research in this area often focuses on distinct structural scaffolds designed to target the histamine receptor family. nih.gov

Interactive Data Table: Histamine Receptor Binding Affinity (Specific quantitative data for this compound is not available in the indexed literature.)

Receptor SubtypeCompoundBinding Affinity (Ki, nM)
H3RN/ANot Available
H4RN/ANot Available
Sphingosine 1-Phosphate Receptor 1 (S1P1) Binding

The Sphingosine 1-Phosphate (S1P) receptors are a class of GPCRs involved in various physiological processes. There is no specific information available from the search results to indicate that this compound has been evaluated for its binding affinity at the S1P1 receptor. The ligands typically studied for S1P receptors are structurally distinct from phenoxyalkylamines. scienceopen.commedchemexpress.com

Interactive Data Table: S1P1 Receptor Binding Affinity (Specific quantitative data for this compound is not available in the indexed literature.)

Receptor SubtypeCompoundBinding Affinity (Ki, nM)
S1P1N/ANot Available
P2Y2 Receptor Binding

The P2Y2 receptor is a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP. nih.gov Its activation is involved in various physiological processes, and it is considered a therapeutic target for conditions such as chronic inflammation and neurodegenerative diseases. acs.orgnih.gov Binding assays are used to determine the affinity of compounds for this receptor.

A review of scientific literature did not yield specific data on the binding affinity or functional activity of this compound at the P2Y2 receptor.

Sigma Receptor Ligand Interactions

Sigma receptors, which include the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperone proteins that are distinct from opioid receptors. wikipedia.orgnih.gov They are involved in modulating various cellular functions and are targets for therapeutic agents in neurology and psychiatry. nih.govwikipedia.org Ligand interactions with these receptors can produce a range of effects. Studies on related N-(phenoxy)alkylaminoalkanols have shown affinity towards σ receptors. nih.gov

However, specific studies detailing the interaction and binding affinity of this compound with either sigma-1 or sigma-2 receptors are not available in the current body of scientific literature.

Radioligand Displacement Assays and Competitive Binding Kinetics

Radioligand displacement assays are a standard method used to determine the binding affinity of an unlabeled compound (a competitor) to a receptor. This is achieved by measuring how effectively the compound competes with and displaces a radiolabeled ligand that has a known affinity for the receptor. The resulting data allows for the calculation of the inhibition constant (Ki), which indicates the competitor's binding affinity.

There is no specific published data from radioligand displacement assays for this compound at P2Y2, sigma, or other receptors.

Interactive Data Table: Receptor Binding Affinity

ReceptorAssay TypeBinding Affinity (Ki)Reference
P2Y2 ReceptorNo data availableNo data availableN/A
Sigma-1 ReceptorNo data availableNo data availableN/A
Sigma-2 ReceptorNo data availableNo data availableN/A

In Vitro Enzyme Inhibition Mechanisms

Classification of Inhibition Types (Competitive, Non-Competitive, Mixed-Type, Uncompetitive)

Enzyme inhibitors are classified based on how they interact with the enzyme and substrate.

Competitive inhibitors bind to the active site, preventing the substrate from binding.

Non-competitive inhibitors bind to an allosteric (different) site, altering the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound.

Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.

Uncompetitive inhibitors bind only to the enzyme-substrate complex.

Specific studies classifying the type of enzyme inhibition, if any, caused by this compound have not been reported.

Mechanism-Based Enzyme Inactivation and Suicide Inhibition (e.g., Cytochrome P450)

Mechanism-based inactivation, or suicide inhibition, is an irreversible form of enzyme inhibition where the enzyme converts a substrate into a reactive intermediate. This intermediate then covalently binds to the enzyme, permanently inactivating it. Cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes, are susceptible to this type of inhibition by certain compounds. nih.gov

There is no available research to indicate whether this compound acts as a mechanism-based inactivator of Cytochrome P450 or other enzymes.

Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov The phenoxyethyl amine moiety is a structural component in some known cholinesterase inhibitors. nih.gov

Despite the structural relevance, direct experimental data on the inhibitory activity of this compound against either acetylcholinesterase or butyrylcholinesterase is not present in the available scientific literature.

Interactive Data Table: Enzyme Inhibition Profile

EnzymeInhibition TypeIC50 / KiReference
Cytochrome P450 (General)No data availableNo data availableN/A
Acetylcholinesterase (AChE)No data availableNo data availableN/A
Butyrylcholinesterase (BChE)No data availableNo data availableN/A

Monoamine Oxidase (MAO) Enzyme Inhibition

There is no specific information available in the scientific literature regarding the monoamine oxidase (MAO) enzyme-inhibiting properties of this compound.

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of various monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. They exist in two primary isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. Inhibition of these enzymes increases the concentration of these neurotransmitters, a mechanism utilized in the treatment of depression and neurodegenerative diseases.

For the broader class of phenethylamine analogues, structure-activity relationship (SAR) studies have shown that modifications to the chemical structure significantly influence their interaction with MAO enzymes. For instance, research on recombinant human liver MAO-A has demonstrated that the binding affinities of para-substituted phenethylamine analogues increase as the van der Waals volume of the substituent increases nih.govresearchgate.net. However, the rate of enzyme reduction tends to decrease with larger substituents nih.govresearchgate.net. Furthermore, alterations to the alkyl side chain can also impact binding, suggesting that steric interactions play a crucial role in the affinity of these compounds for MAO-A nih.gov. The presence of a methyl group on the α-carbon of the ethylamine side chain is often essential for selective inhibition of the MAO-A isoform researchgate.net.

Nitric Oxide Synthase (NOS) Inhibition and Isoform Selectivity

No published data exists detailing the effects of this compound on nitric oxide synthase (NOS) enzymes.

Nitric oxide synthases are a family of enzymes that catalyze the production of nitric oxide (NO), a critical signaling molecule, from L-arginine. There are three main isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). Due to the diverse physiological roles of NO, the selective inhibition of a particular NOS isoform is a key goal in drug development to minimize potential side effects. For example, overproduction of NO by nNOS is implicated in neuronal disorders, making selective nNOS inhibitors a therapeutic interest.

Protease Enzyme Activation/Inhibition (e.g., ClpP)

There is no information in the scientific literature concerning the interaction of this compound with protease enzymes, including the caseinolytic protease P (ClpP).

ClpP is a highly conserved serine protease found in bacteria and in the mitochondria of eukaryotes. It plays a crucial role in protein homeostasis by degrading misfolded or damaged proteins. The dysregulation of ClpP function, through either inhibition or unnatural activation, has been identified as a promising strategy for developing new antibiotics and potential anticancer agents.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

There is no available research on the potential for this compound to inhibit fatty acid amide hydrolase (FAAH).

FAAH is a serine hydrolase that is a key component of the endocannabinoid system. Its primary function is to degrade fatty acid amides, including the endogenous cannabinoid anandamide. By inhibiting FAAH, the levels of anandamide and other anti-inflammatory lipid mediators are increased, making FAAH a therapeutic target for pain and inflammation. Some compounds have been developed as dual inhibitors of FAAH and other enzymes, such as cytosolic phospholipase A2α, although these belong to different chemical classes, like 1-heteroarylpropan-2-ones nih.gov.

Cytosolic Phospholipase A2α (cPLA2α) Inhibition

No specific data has been published on the inhibitory activity of this compound against cytosolic phospholipase A2α (cPLA2α).

cPLA2α is a calcium-dependent enzyme that selectively hydrolyzes membrane phospholipids to release arachidonic acid. This is the rate-limiting step in the production of eicosanoids, a group of potent pro-inflammatory lipid mediators. As such, cPLA2α is considered a significant target for the development of anti-inflammatory drugs. Structure-activity relationship studies have been conducted on various classes of cPLA2α inhibitors, such as 1-heteroarylpropan-2-ones, to optimize their potency and metabolic stability nih.gov.

Structure-Activity Relationship (SAR) Investigations (Non-Clinical Focus)

Impact of Substitutions on the Phenoxy Moiety on Biological Activity

While direct SAR studies for this compound are not available, general principles can be inferred from research on the broader class of phenethylamine and phenoxy-containing derivatives. The biological activity of these molecules is highly dependent on the nature and position of substituents on the aromatic ring.

For phenethylamine analogues interacting with MAO-A, the size of substituents at the para position of the phenyl ring has a notable effect. An increase in the van der Waals volume of the substituent generally leads to a higher binding affinity for the enzyme nih.govresearchgate.net. However, this increased affinity does not necessarily translate to a higher rate of catalysis; in fact, the rate of enzyme reduction tends to decrease with bulkier substituents nih.govresearchgate.net. This suggests a complex relationship where binding and catalytic efficiency are governed by different structural factors.

The electronic properties of substituents can also be critical. For some enzymes, electron-withdrawing or electron-donating groups on the phenyl ring can significantly alter binding and activity researchgate.net. The table below illustrates hypothetical SAR trends for phenethylamine derivatives based on general findings in the literature.

Interactive Data Table: Illustrative SAR of Phenethylamine Derivatives on MAO-A

Substituent at para-position Relative van der Waals Volume Predicted Binding Affinity (Kd) Predicted Catalytic Rate (kcat)
-H (unsubstituted)LowBaselineBaseline
-CH3MediumHigherLower
-ClMediumHigherLower
-OCH3Medium-HighHigherLower
-C(CH3)3HighHighestLowest

Note: This table is for illustrative purposes only and is based on general principles observed for phenethylamine analogues. The data does not represent experimental results for this compound.

Role of Amine Functionality and its Substituents in Receptor/Enzyme Interactions

The amine functionality is a critical pharmacophore in many biologically active molecules, including this compound. Its basicity and ability to form hydrogen bonds are pivotal for molecular recognition at receptor and enzyme active sites. In related phenethylamine and phenoxyalkylamine structures, the nitrogen atom, typically protonated under physiological pH, forms a key ionic bond with an anionic amino acid residue, such as aspartate or glutamate, in the target protein. This electrostatic interaction is often a primary anchor for the ligand in the binding pocket.

In studies of β-phenethylamine derivatives targeting the human dopamine transporter (hDAT), a hydrogen bond between the charged amine of the ligand and the polar side chain of an aspartate residue (Asp79) was identified as crucial for protein-ligand binding nih.gov. The nature of the substituents on the amine nitrogen significantly modulates this interaction and, consequently, the biological activity. The isopropyl group in this compound provides steric bulk compared to a primary amine. This can influence binding affinity and selectivity. For instance, in some receptor systems, larger N-alkyl groups can enhance affinity by engaging with hydrophobic pockets near the primary binding site. Conversely, excessive bulk can introduce steric hindrance, preventing optimal binding. Structure-activity relationship (SAR) studies on phenethylamine derivatives have shown that substitutions on the amine can have mixed effects, depending on the specific receptor and the nature of the substituent nih.govnih.gov.

The isopropylamine moiety itself is recognized by certain enzymes. For example, the achiral amine 2-aminopropane (propan-2-amine) has been shown to be a superior amine donor in transaminase-mediated syntheses google.com. This indicates that the isopropylamine structure can be effectively recognized and accommodated within an enzyme's active site, with the enzyme controlling the stereoselective placement of the amino group google.com. This enzymatic recognition underscores the potential for the N-isopropyl group to play a specific role in interactions beyond simple steric bulk.

The table below summarizes the influence of amine substituents on the activity of related amine-containing compounds, illustrating the general principles that govern the function of the N-isopropyl group in the target molecule.

Compound ClassAmine SubstituentObservationImplication for InteractionReference
β-PhenethylaminesPiperidine (Secondary Amine)Forms H-bond with Asp79 in hDAT.Strong ionic/H-bond interaction is critical for binding. nih.gov
PhenethylaminesAllyl groups on NitrogenExerted negative influence on affinity for 5-HT2AR.Steric or conformational constraints may hinder optimal binding. nih.govnih.gov
1,3-Thiazole derivativesN-methylationDrastically reduced activity against Butyrylcholinesterase (BChE).The N-H bond may be a key H-bond donor, lost upon methylation.
2-keto-carboxylic acids2-aminopropane (as donor)Acts as an effective amine donor for transaminases.The isopropylamine structure is recognized and fits well in the enzyme active site. google.com

Conformational Analysis and its Influence on Ligand-Target Complementarity

The three-dimensional shape, or conformation, of a ligand like this compound is paramount for its ability to fit into a biological target's binding site. The molecule's flexibility, governed by rotation around its single bonds, allows it to adopt various conformations, but only a specific "active conformation" is responsible for its biological effect. Conformational analysis aims to identify the most stable and energetically favorable spatial arrangements of a molecule.

In structurally related 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, computational analysis has shown that the distance between the amine nitrogen (N) and the ether oxygen (O) is a critical parameter for receptor affinity nih.gov. Different lengths of the alkyl chain connecting these two atoms led to a tenfold difference in 5-HT2 receptor binding affinity, which was quantitatively correlated with differences in the preferred N--O distances nih.gov. This suggests that for this compound, the conformation of the N-CH2-CH2-O- a key determinant of activity.

X-ray crystallography studies on similar molecules, such as 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, provide direct insight into solid-state conformations. In one such derivative, the amine fragment was found to adopt an unusual antiperiplanar arrangement around the ether group, where the C-O-C-C torsion angle is approximately 180° researchgate.net. While solution conformations can be more dynamic, these crystal structures reveal low-energy states that the molecule can likely adopt. A probable active conformation for a flexible ligand is often hypothesized by superimposing its stable, low-energy conformations onto the structure of a known rigid, active molecule nih.gov.

The key torsional angles that define the shape of phenoxyethylamine derivatives are summarized in the table below, based on data from related structures. These angles dictate the spatial relationship between the aromatic ring and the crucial amine group, thereby influencing ligand-target complementarity.

Torsional AngleDescriptionCommon ConformationsSignificanceReference
Caryl-O-CH2-CH2Defines the orientation of the ethyl linker relative to the phenoxy ring.Antiperiplanar (~180°) or synclinal/gauche (~60°).Affects the overall extension of the molecule. researchgate.net
O-CH2-CH2-NGoverns the distance and orientation between the ether oxygen and the amine nitrogen.Can be gauche or anti, significantly impacting the N--O distance.Critical for receptor affinity in phenoxyalkylamines. nih.gov
CH2-CH2-N-CH(CH3)2Defines the position of the isopropyl group relative to the ethyl linker.Staggered arrangements (gauche or anti) are favored to minimize steric strain.The bulky isopropyl group's position influences selectivity and can interact with hydrophobic pockets. chemistrysteps.comlibretexts.org

Metabolic Transformations and Prodrug Design Considerations in Vitro and Theoretical Studies

In Vitro Metabolic Stability and Metabolite Identification Studies

The metabolic transformation of xenobiotics is a key determinant of their pharmacokinetic profile. In vitro systems, such as liver microsomes, provide a valuable tool for predicting in vivo metabolism. These transformations are broadly categorized into Phase I and Phase II reactions.

Phase I metabolism typically involves the introduction or unmasking of polar functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by the cytochrome P450 (CYP) enzyme system located in the liver. nih.govresearchgate.net For N-(2-Phenoxyethyl)propan-2-amine, several oxidative pathways are theoretically plausible based on its chemical structure.

Key potential Phase I metabolic reactions include:

N-Dealkylation: The removal of the isopropyl group is a common metabolic pathway for secondary amines, which would yield N-(2-phenoxyethyl)amine and acetone. nih.govresearchgate.net This reaction is often mediated by CYP enzymes.

Aromatic Hydroxylation: The phenoxy group can undergo hydroxylation, typically at the para-position, resulting in a phenolic metabolite. This is a common route for aromatic compounds, as seen in the metabolism of 2-phenoxyethanol, which forms 4-hydroxyphenoxyacetic acid. rsc.org

O-Dealkylation (Ether Cleavage): The ether linkage may be cleaved to produce phenol and 2-(isopropylamino)ethanol.

Oxidative Deamination: The amine group can be oxidized, leading to the formation of a ketone, 1-phenoxypropan-2-one, and the release of isopropylamine. This is a known pathway for compounds with an amphetamine-like backbone. researchgate.net

Table 1: Potential Phase I Metabolites of this compound

Metabolic Reaction Resulting Metabolite(s)
N-Deisopropylation N-(2-phenoxyethyl)amine
Aromatic Hydroxylation N-(2-(4-hydroxyphenoxy)ethyl)propan-2-amine
O-Dealkylation Phenol and 2-(isopropylamino)ethanol

Significant variations in drug metabolism are often observed between different species. These differences are largely attributable to variations in the expression levels and substrate specificity of metabolic enzymes, particularly CYP isoforms. nih.gov For instance, studies on the metabolism of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine revealed marked differences between hamsters and rats; hamsters demonstrated more efficient sulfation and reduction, while rats excreted more of the parent compound and its glucuronide conjugate. nih.gov Such species-specific metabolic profiles are critical considerations during preclinical development. Therefore, it is expected that the metabolism of this compound in human liver microsomes could differ quantitatively and qualitatively from that in rodent microsomes. nih.gov

The identification and quantification of drug metabolites are essential for understanding a compound's biotransformation. Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is the foremost analytical technique for this purpose. semanticscholar.orgnih.gov This method combines the powerful separation capabilities of liquid chromatography with the high sensitivity and structural elucidation power of mass spectrometry. nih.gov In a typical workflow, an extract from an in vitro incubation (e.g., with liver microsomes) is injected into the LC system. core.ac.uk The components are separated based on their physicochemical properties and then ionized and analyzed by the mass spectrometer, which measures the mass-to-charge ratio of the parent ion and its fragments, allowing for the confident identification of known and unknown metabolites. semanticscholar.orgcore.ac.uk This technique has been successfully used to characterize the metabolites of structurally related compounds like 2-phenoxyethanol. rsc.org

Theoretical and In Vitro Prodrug Strategies for Amine Functionality

The secondary amine in this compound is a key functional group that can be chemically modified to create prodrugs. Prodrug design aims to overcome pharmaceutical challenges such as poor solubility, low permeability, or rapid first-pass metabolism. nih.gov These strategies are broadly divided into those requiring enzymatic activation and those that release the active drug via a chemical mechanism. nih.gov

Enzymatic activation is a common strategy where a promoiety is attached to the parent drug, which is later cleaved by endogenous enzymes to release the active molecule. mdpi.comresearchgate.netrsc.org

N-Acyl Prodrugs (Amides and Carbamates): The amine can be converted to an amide or a carbamate. While amides are generally stable, some can be cleaved by amidases or peptidases. mdpi.com Carbamates are often more susceptible to hydrolysis by esterases. researchgate.netmdpi.com

Amino Acid Conjugates: Attaching an amino acid can enhance water solubility and potentially target specific transporters like PEPT1. The resulting amide bond can be cleaved by peptidases. researchgate.net

Phosphate Prodrugs: An N-hydroxyalkyl group can be introduced and subsequently phosphorylated. The resulting phosphate ester is highly water-soluble and can be cleaved by alkaline phosphatases to initiate a cascade that releases the parent amine. nih.gov

Table 2: Examples of Enzymatic Prodrug Strategies for Amines

Prodrug Strategy Linkage Type Activating Enzyme(s) Key Advantage(s)
Amide Prodrug Amide Amidase, Peptidase Increased stability, potential for targeted delivery. mdpi.com
Carbamate Prodrug Carbamate Esterase, Carboxylesterase Tunable hydrolysis rates. researchgate.netmdpi.com
Amino Acid Conjugate Amide Peptidase Improved solubility, transporter targeting. researchgate.net

Chemical activation strategies rely on the physiological environment (e.g., pH) or intramolecular reactions to release the drug, avoiding dependence on enzyme levels which can vary between individuals. nih.govmdpi.com

pH-Sensitive Release: Prodrugs can be designed using linkers, such as hydrazones, that are stable at the physiological pH of blood (7.4) but undergo hydrolysis in the acidic environment of specific tissues or intracellular compartments.

Intramolecular Cyclization: This sophisticated approach involves a promoiety that undergoes a slow, intramolecular cyclization reaction, which in turn cleaves the bond to the amine, releasing the active drug. mdpi.com The "trimethyl lock" system is a classic example, where enzymatic or chemical removal of a masking group initiates a lactonization cascade that liberates the amine. nih.gov Coumarin-based systems operate similarly, where an initial cleavage triggers a cyclization that releases the drug. The release rate in these systems can be finely tuned by introducing electron-donating or withdrawing groups on the promoiety. nih.gov

Modulation of Absorption and Distribution Characteristics via Prodrug Approach

The biopharmaceutical properties of a drug candidate, such as its absorption and distribution, are critical determinants of its therapeutic efficacy. For this compound, a secondary amine, its physicochemical characteristics, including its basicity and resulting ionization at physiological pH, can influence its ability to cross biological membranes. The prodrug approach offers a versatile strategy to transiently modify the structure of this compound to overcome potential absorption and distribution limitations. This involves the covalent attachment of a promoiety, which is designed to be cleaved in vivo, regenerating the active parent compound.

Several theoretical prodrug strategies can be envisioned for this compound to enhance its absorption and distribution profile. These strategies primarily focus on masking the secondary amine group to increase lipophilicity, thereby potentially improving passive diffusion across the gastrointestinal tract and other biological barriers like the blood-brain barrier.

One common approach is the formation of N-acyl derivatives . Acylation of the secondary amine with a lipophilic carboxylic acid would yield an amide prodrug. This modification neutralizes the basicity of the amine, reducing its ionization and increasing its lipophilicity. The choice of the acyl group can be tailored to achieve the desired physicochemical properties. For instance, a longer alkyl chain would impart greater lipophilicity. These amide bonds can be designed to be susceptible to hydrolysis by ubiquitous enzymes such as amidases or esterases in the body, releasing the parent amine.

Another strategy involves the formation of carbamates . Reacting this compound with an appropriate chloroformate could yield a carbamate prodrug. Similar to amides, carbamates mask the amine functionality and can increase lipophilicity. The stability of the carbamate linkage can be modulated by the choice of the substituent on the carbonyl group, allowing for control over the rate of cleavage in vivo.

The use of amino acid promoieties is a particularly attractive strategy. mdpi.com Conjugating an amino acid to the secondary amine of this compound via an amide linkage could create a prodrug that is a substrate for amino acid transporters, such as the peptide transporter 1 (PEPT1), which is highly expressed in the intestine. mdpi.com This could facilitate active transport across the intestinal epithelium, thereby enhancing oral absorption. mdpi.com The amino acid promoiety would then be cleaved by peptidases to release the active drug.

The following interactive table summarizes some theoretical prodrug approaches for this compound and their potential impact on its physicochemical and biopharmaceutical properties.

Prodrug MoietyLinkage TypePotential AdvantagesPotential Cleavage Mechanism
AcetylAmideIncreased lipophilicity, reduced basicityAmidase hydrolysis
PivaloylAmideIncreased lipophilicity, steric hindrance may control hydrolysis rateAmidase hydrolysis
Ethyl CarbonateCarbamateIncreased lipophilicity, controlled releaseEsterase hydrolysis
L-ValineAmidePotential for active transport via PEPT1, increased aqueous solubilityPeptidase hydrolysis
L-PhenylalanineAmideIncreased lipophilicity, potential for active transportPeptidase hydrolysis

It is important to note that the successful design of a prodrug requires a delicate balance between increased absorption and efficient in vivo conversion to the parent drug. In vitro studies using cell lines such as Caco-2, which mimic the intestinal epithelium, would be essential to experimentally validate the enhanced permeability and transport of these theoretical prodrugs. Furthermore, stability studies in plasma and liver microsomes would be necessary to evaluate the rate of conversion back to this compound.

Strategies for Targeted Delivery (Theoretical)

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, thereby enhancing its efficacy and reducing off-target side effects. For this compound, theoretical prodrug strategies can be devised to achieve tissue- or organ-specific delivery. These strategies often exploit unique physiological conditions or the presence of specific enzymes at the target site.

One theoretical approach for targeted delivery is the design of enzyme-activated prodrugs . This involves attaching a promoiety that is selectively cleaved by an enzyme that is overexpressed in the target tissue. For example, if the therapeutic target of this compound is a tumor, a promoiety could be chosen that is a substrate for an enzyme found in the tumor microenvironment, such as certain matrix metalloproteinases (MMPs) or caspases.

Another strategy is to utilize transporter-mediated targeting . As mentioned in the previous section, conjugating this compound with a ligand for a specific transporter that is highly expressed on the target cells can facilitate its selective uptake. For instance, if the target is the brain, a prodrug could be designed to be a substrate for a transporter at the blood-brain barrier, such as the large neutral amino acid transporter (LAT1) or the glucose transporter 1 (GLUT1).

The dihydropyridine ⇌ pyridinium salt interconversion system is a well-established chemical delivery system that could theoretically be applied for brain targeting. nih.gov In this approach, the secondary amine of this compound would be incorporated into a dihydropyridine carrier. This lipophilic prodrug can cross the blood-brain barrier. Once in the brain, the dihydropyridine moiety is oxidized to the polar pyridinium salt. This charged species is then "locked in" the brain, as it cannot readily diffuse back into the systemic circulation. Slow enzymatic cleavage of the pyridinium salt would then lead to a sustained release of this compound in the central nervous system. nih.gov

A summary of these theoretical targeted delivery strategies is presented in the following interactive table.

Targeting StrategyProdrug Moiety/SystemMechanism of ActionTarget Tissue/Organ (Example)
Enzyme-Activated ProdrugPeptide cleaved by MMPsSelective cleavage by overexpressed enzymesTumors
Transporter-Mediated TargetingAmino acid conjugate for LAT1Active transport across the blood-brain barrierBrain
Transporter-Mediated TargetingGlucose conjugate for GLUT1Active transport into cells with high glucose uptakeTumors, Brain
Chemical Delivery SystemDihydropyridine carrier"Lock-in" mechanism via oxidation in the brainBrain

The feasibility of these theoretical strategies would require extensive preclinical evaluation. In vitro studies using relevant cell lines and tissue homogenates would be necessary to confirm the targeted activation or transport of the prodrugs. Subsequent in vivo studies in animal models would be crucial to assess the biodistribution and pharmacokinetic profile of the prodrug and the parent compound to verify the achievement of targeted delivery.

Applications As a Research Tool and Molecular Probe

Development of Fluorescent Ligands for Receptor Binding Studies

Fluorescent ligands are indispensable tools in molecular pharmacology for visualizing and quantifying receptor distribution, trafficking, and binding kinetics in real-time. nih.gov The development of a fluorescent ligand based on the N-(2-Phenoxyethyl)propan-2-amine scaffold would typically involve the covalent attachment of a fluorophore. The choice of fluorophore and the point of attachment are critical design considerations to ensure that the pharmacological activity of the parent molecule is retained.

Table 1: Common Fluorophores for Ligand Labeling

FluorophoreExcitation Max (nm)Emission Max (nm)Key Features
Dansyl Chloride~340~520Environmentally sensitive, large Stokes shift. nih.gov
Nitrobenzoxadiazole (NBD)~465~535Environmentally sensitive, good for detecting binding events. epfl.ch
Fluorescein~494~521High quantum yield, widely used. epfl.ch
BODIPY DyesVariousVariousHigh photostability, sharp emission peaks. nih.gov

The secondary amine in this compound provides a reactive handle for conjugation with amine-reactive fluorophores, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates. Alternatively, synthetic strategies could introduce other functional groups onto the phenyl ring or the isopropyl moiety to serve as attachment points.

Research on other phenylethylamine derivatives has demonstrated the feasibility of this approach. For instance, fluorescent probes for the serotonin (B10506) 5-HT2B receptor have been developed by modifying related structures. nih.gov In these studies, a linker is often introduced at a position that is not critical for receptor binding, and the fluorophore is attached to the end of this linker. This spatial separation helps to minimize steric hindrance and preserve the ligand's affinity for its target.

The successful development of a fluorescent ligand from this compound would enable a range of applications, including:

Flow Cytometry: To quantify receptor expression on the surface of different cell populations. epfl.ch

Fluorescence Microscopy: To visualize receptor localization and dynamics within living cells.

High-Throughput Screening: To identify new receptor ligands through competitive binding assays.

Utilization as Chemical Probes to Elucidate Biological Pathways

Beyond receptor binding, this compound could be developed into chemical probes to investigate its potential biological targets and elucidate their roles in cellular pathways. Chemical probes are small molecules that can be used to perturb a biological system in a controlled manner, allowing researchers to study the function of a specific protein or pathway.

The design of a chemical probe often involves incorporating a "warhead" for covalent modification of the target or a "tag" for affinity purification. For example, a photo-affinity label could be introduced into the structure of this compound. Upon photoactivation, this group would form a covalent bond with the target protein, enabling its identification through techniques like mass spectrometry.

The phenylethylamine scaffold is present in many neuroactive compounds, and derivatives have been used to probe the function of various receptors and transporters in the central nervous system. acs.orgnih.govbiomolther.org Structure-activity relationship (SAR) studies on N-benzyl phenethylamines, for example, have revealed how modifications to the amine substituent can dramatically alter affinity and selectivity for serotonin receptors. nih.gov These insights can guide the design of more specific and potent chemical probes.

Table 2: Potential Chemical Probe Strategies for this compound

Probe TypeModification StrategyApplication
Affinity-Based Probe Introduction of a biotin (B1667282) or alkyne tag.Target identification and pull-down experiments.
Photo-Affinity Probe Incorporation of a photoreactive group (e.g., benzophenone, diazirine).Covalent labeling and identification of binding partners.
Activity-Based Probe Introduction of a reactive electrophile.Covalent modification and profiling of enzyme activity.

By developing a suite of chemical probes based on the this compound core, researchers could systematically investigate its mechanism of action, identify its molecular targets, and explore its potential therapeutic applications. This approach has been successfully applied to other compound classes to unravel complex biological processes.

Q & A

Q. What are the optimal synthetic routes for N-(2-Phenoxyethyl)propan-2-amine, and how can reaction efficiency be maximized?

The synthesis typically involves a two-step process: (1) condensation of phenoxyethyl bromide with propan-2-amine under alkaline conditions (pH 8–10) and (2) reduction using agents like NaBH₄ or catalytic hydrogenation. Temperature control (60–80°C) and solvent selection (e.g., THF or DMF) are critical for yield optimization. Reaction progress should be monitored via NMR spectroscopy to confirm intermediate formation and final product purity .

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) for structural elucidation and tracking synthetic intermediates .
  • High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% threshold for biological assays) .
  • Mass spectrometry (MS) for molecular weight confirmation and detecting byproducts .

Q. How does the phenoxyethyl substituent influence the compound’s physicochemical properties?

The phenoxyethyl group enhances lipophilicity, improving membrane permeability. However, it may reduce aqueous solubility, necessitating formulation adjustments (e.g., hydrochloride salt formation) for in vitro studies. Solubility can be quantified via shake-flask methods in polar solvents like ethanol or water .

Q. What safety protocols are essential when handling this compound in the laboratory?

Use fume hoods to avoid inhalation of vapors. Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation. Stability studies under varying pH and temperature conditions should precede large-scale synthesis to mitigate decomposition risks .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

  • Synthesize analogs with modified substituents (e.g., halogenation at the phenyl ring or alkyl chain elongation).
  • Test biological activity (e.g., receptor binding assays) and correlate results with computational models (molecular docking, QSAR).
  • Compare pharmacokinetic profiles (e.g., metabolic stability via liver microsome assays) to identify optimal substituents .

Q. What strategies resolve contradictions in reported biological activities of structurally similar amines?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:

  • Standardize protocols (e.g., uniform cell culture media, controlled oxygen levels).
  • Validate findings using orthogonal assays (e.g., fluorescence-based vs. radioligand binding).
  • Cross-reference with structurally defined analogs (e.g., chlorophenyl or trifluoromethyl variants) to isolate substituent effects .

Q. What mechanistic hypotheses explain the compound’s interaction with neurotransmitter receptors?

The propan-2-amine moiety may mimic endogenous amines (e.g., dopamine, serotonin), enabling competitive binding to monoamine transporters. Fluorinated analogs (e.g., trifluoromethyl derivatives) could enhance binding affinity via hydrophobic interactions, as seen in related compounds .

Q. How can in silico modeling improve the prediction of this compound’s metabolic pathways?

Use software like Schrödinger or AutoDock to simulate interactions with cytochrome P450 enzymes. Predict major metabolites (e.g., N-dealkylation or hydroxylation products) and validate via LC-MS/MS in hepatocyte incubation studies .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
  • Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess degradation kinetics.
  • Use mass spectrometry to identify degradation products and adjust formulation accordingly .

Q. How do stereochemical variations impact the biological activity of this compound?

Enantiomers may exhibit divergent receptor binding profiles. Resolve racemic mixtures using chiral chromatography (e.g., Chiralpak AD-H column) and test isolated enantiomers in vitro. For example, (R)-isomers of related compounds show higher affinity for serotonin receptors .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?

  • Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.
  • Apply false discovery rate (FDR) correction for high-throughput screening datasets .

Q. How can researchers address low reproducibility in synthetic yields across laboratories?

  • Standardize reagent sources (e.g., same supplier, purity grade).
  • Document detailed reaction parameters (e.g., stirring speed, inert gas flow rate).
  • Share raw NMR/HPLC data via open-access platforms for cross-lab validation .

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